

Application Notes and Protocols: Dicyclohexyl Disulfide in Flavor and Fragrance Chemistry

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Compound of Interest

Compound Name: *Dicyclohexyl disulfide*

Cat. No.: *B1582164*

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These application notes provide a comprehensive overview of **dicyclohexyl disulfide**, a key organosulfur compound utilized in the flavor and fragrance industry. This document details its chemical properties, sensory profile, applications, and includes protocols for its synthesis, analysis, and sensory evaluation.

Introduction to Dicyclohexyl Disulfide

Dicyclohexyl disulfide (CAS No. 2550-40-5) is a flavor and fragrance ingredient recognized for its potent and complex sulfurous aroma.[1][2] It is a clear to pale yellow liquid with a characteristic alliaceous (garlic-like) and meaty scent.[1][2] In the flavor industry, it is prized for its ability to impart savory, roasted, and meaty notes to a variety of food products.[1] While its primary application is in flavors, it can also be used in perfumery to add depth and a unique sulfuric richness to certain fragrance profiles.[1]

Regulatory Status: **Dicyclohexyl disulfide** is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 3448 and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[3][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **dicyclohexyl disulfide** is presented in Table 1. This data is essential for its proper handling, storage, and application in various formulations.

Property	Value	Reference(s)
CAS Number	2550-40-5	[3]
Molecular Formula	C ₁₂ H ₂₂ S ₂	
Molecular Weight	230.43 g/mol	
Appearance	Clear to pale yellow liquid	[1]
Odor Profile	Alliaceous, meaty, savory, roasted, green, nutty, coffee	[5][6]
Taste Profile	Onion, meaty, clam, crab, coffee, cocoa (at 5 ppm)	[2]
Boiling Point	162-163 °C at 6 mmHg	[2][7]
Density	1.046 g/mL at 25 °C	[2][7]
Refractive Index	n _{20/D} 1.545	[2][7]
Solubility	Insoluble in water; soluble in alcohol and fats	[5][6]
FEMA Number	3448	[3][4]

Note: Odor and taste detection thresholds for **dicyclohexyl disulfide** are not readily available in public literature and would typically be determined empirically by individual flavor and fragrance houses.

Applications in Flavor and Fragrance Chemistry

Dicyclohexyl disulfide is a versatile ingredient used to create complex and impactful flavor and fragrance profiles.

3.1. Flavor Applications:

Its primary application is in the creation of savory flavors. Its potent sulfurous and meaty character makes it an excellent component for:

- **Meat Flavors:** It can be used to enhance the roasted, savory, and umami characteristics of beef, chicken, and pork flavor formulations.[\[1\]](#)
- **Savory Snacks:** It can be incorporated into seasoning blends for chips, crackers, and other savory snacks to provide a more authentic and robust flavor profile.
- **Soups and Sauces:** A small amount can add depth and complexity to soups, broths, and savory sauces.
- **Vegetable Flavors:** It can be used to create roasted or grilled notes in vegetable flavorings.
- **Specialty Flavors:** It has been noted for its ability to intensify and mellow the flavor of grape in reconstituted juices and flavorings, with suggested usage levels ranging from 0.2 ppb to 1000 ppm.[\[3\]](#)

3.2. Fragrance Applications:

While less common, **dicyclohexyl disulfide** can be used in perfumery to:

- Add depth and complexity to animalic, earthy, and gourmand fragrances.[\[1\]](#)
- Introduce a unique sulfuric richness that can create intriguing and memorable accords.[\[1\]](#)

Experimental Protocols

4.1. Laboratory-Scale Synthesis of **Dicyclohexyl Disulfide**

This protocol is adapted from the general principles outlined in patent literature for the synthesis of **dicyclohexyl disulfide**.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) This method involves the reaction of chlorocyclohexane with sodium disulfide.

Materials:

- Chlorocyclohexane

- Sodium sulfide nonahydrate ($\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$)
- Sulfur powder
- Sodium hydroxide
- Methanol
- Water
- Toluene (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- **Preparation of Sodium Disulfide Solution:** In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve sodium sulfide nonahydrate and sulfur powder in a mixture of water and methanol. Add sodium hydroxide and heat the mixture gently (around 60-70°C) with stirring under a nitrogen atmosphere until a clear solution of sodium disulfide is formed.
- **Reaction with Chlorocyclohexane:** To the freshly prepared sodium disulfide solution, add chlorocyclohexane dropwise over a period of 30-60 minutes while maintaining the temperature.
- **Reaction Monitoring:** Heat the reaction mixture to reflux (around 80-90°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (3 x 50 mL).
- **Purification:** Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **dicyclohexyl disulfide**.

- Final Purification: The crude product can be further purified by vacuum distillation to yield a clear, pale yellow liquid.

Safety Precautions:

- All manipulations should be performed in a well-ventilated fume hood.[\[1\]](#)[\[13\]](#)
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[1\]](#)[\[13\]](#)
- Chlorocyclohexane is flammable and an irritant.
- Sodium sulfide and sodium hydroxide are corrosive.
- The reaction may produce hydrogen sulfide gas, which is toxic and has a strong, unpleasant odor.

4.2. Analytical Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of **dicyclohexyl disulfide** purity.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is suitable.

GC Conditions (Typical):

- Injector Temperature: 250°C
- Oven Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp: 10°C/minute to 280°C.

- Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Volume: 1 µL (split or splitless, depending on concentration).

MS Conditions (Typical):

- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.

Sample Preparation:

- Dilute a small amount of the synthesized **dicyclohexyl disulfide** in a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis.

Data Analysis:

- The purity of the sample can be determined by calculating the peak area percentage of the **dicyclohexyl disulfide** peak relative to the total peak area in the chromatogram.
- The identity of the peak can be confirmed by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley).

4.3. Sensory Evaluation Protocol

This protocol outlines a basic method for the sensory evaluation of **dicyclohexyl disulfide** in a simple aqueous solution.

Materials:

- **Dicyclohexyl disulfide**
- Propylene glycol (PG) or ethanol as a solvent

- Deionized, odor-free water
- Sensory evaluation booths
- Odor-free sample cups with lids
- A panel of trained sensory assessors (typically 8-12 members)

Procedure:

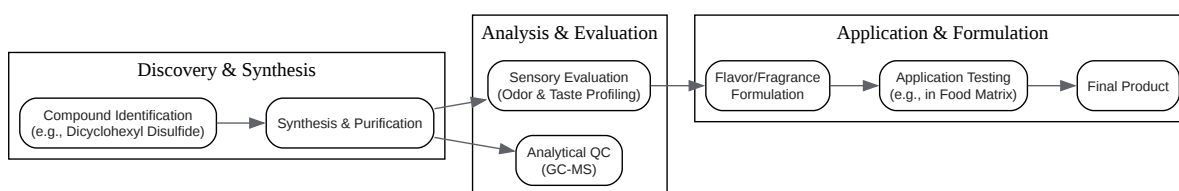
- Stock Solution Preparation: Prepare a 0.1% solution of **dicyclohexyl disulfide** in propylene glycol or ethanol.
- Sample Preparation: Prepare a series of dilutions of the stock solution in deionized water. A good starting point for evaluation is a 5 ppm solution.^[2] Prepare a blank sample of deionized water for comparison.
- Panelist Training: Before the evaluation, train the panelists on the expected aroma and taste attributes of **dicyclohexyl disulfide** (e.g., alliaceous, meaty, savory). Provide reference standards for these attributes if possible.
- Evaluation: Present the samples to the panelists in a randomized and blind manner. Ask them to evaluate the odor of each sample first, followed by the taste.
- Data Collection: Panelists should rate the intensity of the perceived attributes on a structured scale (e.g., a 9-point hedonic scale or a labeled magnitude scale). They should also provide descriptive comments on the flavor and aroma profile.
- Data Analysis: Analyze the collected data statistically to determine the sensory profile of the **dicyclohexyl disulfide** at the tested concentration.

Signaling Pathways and Logical Relationships

The specific signaling pathways for the perception of **dicyclohexyl disulfide** have not been elucidated in the scientific literature. However, as a sulfur-containing volatile compound, it is perceived through the olfactory system. The general mechanism involves the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory

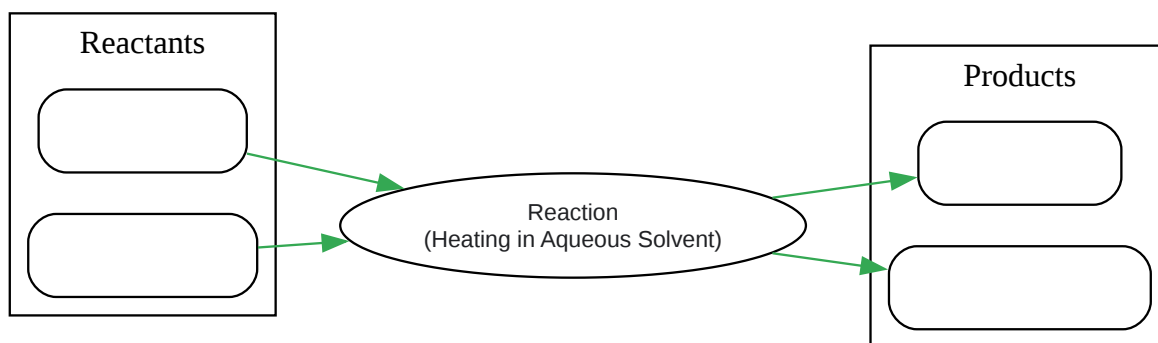
neurons in the nasal cavity. This interaction triggers a signaling cascade that ultimately leads to the perception of smell in the brain.

Below are diagrams illustrating the general workflow for flavor and fragrance development and the proposed synthesis pathway.



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Flavor and Fragrance Development Workflow



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Synthesis Pathway of Dicyclohexyl Disulfide

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